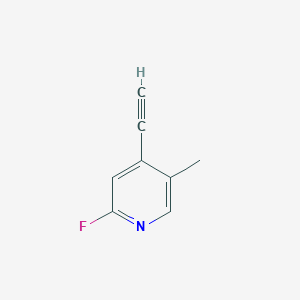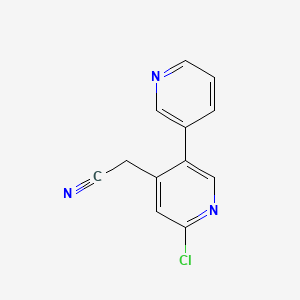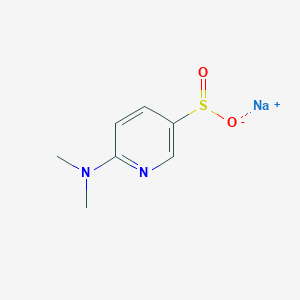
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl-: is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two methoxy groups and a methyl group attached to the anthracenedione core. This compound is known for its vibrant yellow crystalline appearance and is used in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various chemical reactions to introduce the methoxy and methyl groups.
Methylation: The methyl group is introduced via Friedel-Crafts alkylation, using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Oxidation: The final step involves the oxidation of the anthracene derivative to form the anthracenedione structure.
Industrial Production Methods
Industrial production of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the anthracenedione structure to anthracene derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracene derivatives, which have applications in dye synthesis, pharmaceuticals, and organic electronics .
Applications De Recherche Scientifique
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is a mechanism of its anticancer activity.
Enzyme Inhibition: It can inhibit enzymes involved in cellular respiration and energy production, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, causing oxidative stress and damage to cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar structure but lacks the methoxy groups.
9,10-Anthracenedione, 2,3-dimethoxy-: Similar structure but lacks the methyl group.
1,6-Dihydroxy-2-hydroxymethyl-5-methoxy-9,10-anthracenedione: Contains additional hydroxyl groups and a hydroxymethyl group.
Uniqueness
9,10-Anthracenedione, 2,3-dimethoxy-6-methyl- is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of dyes and pigments, as well as in medicinal chemistry for developing anticancer agents .
Propriétés
Numéro CAS |
105706-01-2 |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
2,3-dimethoxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-9-4-5-10-11(6-9)17(19)13-8-15(21-3)14(20-2)7-12(13)16(10)18/h4-8H,1-3H3 |
Clé InChI |
GNOSWHOGNRQXKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-3-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13127910.png)

![7-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B13127923.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13127932.png)





